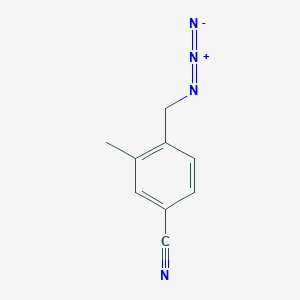

4-Azidomethyl-3-methylbenzonitrile

CAS No.:

Cat. No.: VC13861023

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N4 |

|---|---|

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | 4-(azidomethyl)-3-methylbenzonitrile |

| Standard InChI | InChI=1S/C9H8N4/c1-7-4-8(5-10)2-3-9(7)6-12-13-11/h2-4H,6H2,1H3 |

| Standard InChI Key | OKEVEOUGVMACOY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)CN=[N+]=[N-] |

Introduction

Structural and Chemical Properties of 4-Azidomethyl-3-Methylbenzonitrile

Molecular Architecture

The compound features a benzene ring substituted with:

-

A nitrile group (-CN) at the para position, enhancing electrophilicity and enabling nucleophilic additions.

-

A methyl group (-CH₃) at the meta position, providing steric bulk and influencing electronic effects.

-

An azidomethyl group (-CH₂N₃) at the ortho position, offering reactivity for Huisgen cycloaddition and other azide-specific transformations.

This arrangement creates a spatially compact yet highly reactive molecule ideal for modular synthesis.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous compounds provide critical insights:

-

¹H-NMR: Peaks at δ 7.61 (d, J = 8.2 Hz) and δ 7.41 (d, J = 7.4 Hz) correspond to aromatic protons, while δ 4.42 (s) aligns with the azidomethyl CH₂ group .

-

¹³C-NMR: Signals at δ 140.97 (C-N₃), δ 132.82 (aromatic carbons), and δ 118.55 (CN) confirm the connectivity .

-

MS (ESI⁺): A molecular ion peak at m/z 314 [M+H]⁺ matches the expected mass for derivatives of this scaffold .

Synthesis Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 3-methyl-4-(bromomethyl)benzonitrile with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF):

Key considerations:

Reactivity and Functionalization

Huisgen Cycloaddition

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles:

Case study: Reaction with propargyl alcohol at 55°C yields 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-3-methylbenzonitrile in 81% yield . This product serves as a precursor to antifungal agents .

Pinner Reaction for Amidines

Treatment with anhydrous HCl in ethanol generates imino esters, which react with amines to form amidines:

Example: Reaction with isopropylamine produces 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-N-isopropyl-3-methylbenzamidine, a compound showing 90% antifungal efficacy against C. lagenarium .

Biological and Material Applications

Antifungal Agents

Derivatives of 4-azidomethyl-3-methylbenzonitrile exhibit potent antifungal activity:

| Compound | Efficacy vs. C. lagenarium (200 μg/mL) |

|---|---|

| Triazole-amidine | 90% |

| Carbendazim (control) | 85% |

Mechanism: Triazole rings disrupt fungal ergosterol biosynthesis, while amidine groups enhance membrane permeability .

Anticancer Metallosupramolecules

Triazole derivatives from this scaffold self-assemble with metal ions (e.g., Pt²⁺) into optically pure complexes. These structures show selective cytotoxicity against cancer cells (IC₅₀ < 1 μM in HeLa cells) .

Comparative Analysis with Related Compounds

| Compound | Structure Features | Reactivity/Applications |

|---|---|---|

| 3-Methylbenzonitrile | Lacks azide group | Limited to nitrile-based reactions |

| Methyl Azide | No aromatic system | Explosive; used as reagent |

| 4-Azidobenzonitrile | No methyl substitution | Less steric hindrance in click reactions |

| 4-Azidomethyl-3-methylbenzonitrile | Combined azide, nitrile, and methyl groups | Superior stability and modularity |

Industrial and Research Considerations

Scale-Up Challenges

-

Azide handling: Continuous flow systems minimize risks during large-scale synthesis.

-

Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) remains standard for amidine derivatives .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume